molecular formula C15H10ClF3O3 B6411385 2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)benzoic acid CAS No. 1262010-96-7

2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)benzoic acid

Cat. No.: B6411385
CAS No.: 1262010-96-7
M. Wt: 330.68 g/mol
InChI Key: XOIYTUHHUICCJB-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)benzoic acid is an aromatic carboxylic acid derivative. This compound is characterized by the presence of a chloro group, a methoxy group, and a trifluoromethyl group attached to a benzoic acid core. It is used as a building block in organic synthesis and has applications in various fields including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-5-nitrobenzoic acid.

    Nitration: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Diazotization: The amino group is then diazotized using sodium nitrite and hydrochloric acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt undergoes a coupling reaction with 2-methoxy-5-trifluoromethylphenylboronic acid in the presence of a palladium catalyst to form the desired product.

Industrial Production Methods

In industrial settings, the synthesis of this compound is typically carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent like dimethylformamide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 2-amino-5-(2-methoxy-5-trifluoromethylphenyl)benzoic acid.

    Oxidation: Formation of 2-chloro-5-(2-hydroxy-5-trifluoromethylphenyl)benzoic acid.

    Reduction: Formation of 2-chloro-5-(2-methoxy-5-trifluoromethylphenyl)benzyl alcohol.

Scientific Research Applications

2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro, methoxy, and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)benzoic acid
  • 2-Methoxy-5-(trifluoromethyl)benzoic acid
  • 2-Chloro-5-methoxybenzoic acid

Uniqueness

2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and trifluoromethyl groups enhances its lipophilicity and potential for biological activity compared to similar compounds.

Properties

IUPAC Name

2-chloro-5-[2-methoxy-5-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3O3/c1-22-13-5-3-9(15(17,18)19)7-10(13)8-2-4-12(16)11(6-8)14(20)21/h2-7H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOIYTUHHUICCJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40692140
Record name 4-Chloro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262010-96-7
Record name 4-Chloro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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